molecular formula C42H54O6 B12787637 3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate CAS No. 51102-05-7

3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate

Cat. No.: B12787637
CAS No.: 51102-05-7
M. Wt: 654.9 g/mol
InChI Key: JRCUYUDFELCKIJ-UHFFFAOYSA-N
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Description

3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a cholestane backbone. Its molecular formula is C29H46O6, and it has a molecular weight of 490.6719 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate typically involves the acetylation of the corresponding dihydroxy compound. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dihydroxy derivatives .

Scientific Research Applications

3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate involves its interaction with specific molecular targets. The acetoxy groups play a crucial role in its binding affinity to receptors or enzymes. The pathways involved in its mechanism of action include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Cholan-24-oic acid, 3,12-bis(acetyloxy)-, methyl ester: This compound has a similar structure but includes a methyl ester group.

    Cholan-24-oic acid, 3-(acetyloxy)-, methyl ester: This compound has only one acetoxy group and a methyl ester group.

    Cholan-24-oic acid, 3,7,12-tris(acetyloxy)-, methyl ester: This compound has three acetoxy groups and a methyl ester group.

Uniqueness

3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate is unique due to its specific arrangement of acetoxy groups and the presence of a diphenylchol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

51102-05-7

Molecular Formula

C42H54O6

Molecular Weight

654.9 g/mol

IUPAC Name

[7,12-diacetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C42H54O6/c1-26(17-18-34(30-13-9-7-10-14-30)31-15-11-8-12-16-31)35-19-20-36-40-37(25-39(42(35,36)6)48-29(4)45)41(5)22-21-33(46-27(2)43)23-32(41)24-38(40)47-28(3)44/h7-16,18,26,32-33,35-40H,17,19-25H2,1-6H3

InChI Key

JRCUYUDFELCKIJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4C(CC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

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